
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of cyclopropyl amides and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of the endocannabinoid system. The compound has been shown to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide increases the levels of endocannabinoids, which in turn modulate various physiological processes.
Biochemical and physiological effects:
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. The compound has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. In addition, 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide has been shown to modulate various physiological processes such as appetite, mood, and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide in lab experiments is its high potency and selectivity for FAAH inhibition. The compound has been shown to exhibit potent and long-lasting effects in preclinical studies. However, one of the limitations of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is its potential for off-target effects. The compound may interact with other enzymes and receptors, which may lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide. One of the potential applications of the compound is in the treatment of chronic pain and inflammation. Further studies are needed to investigate the efficacy and safety of the compound in human trials. In addition, 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide may have potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Further studies are needed to investigate the mechanism of action and therapeutic potential of the compound in these conditions. Finally, the development of new analogs and derivatives of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide may lead to the discovery of more potent and selective FAAH inhibitors with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide involves the reaction of 2-bromo-5-fluoroaniline with 1-cyanocyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O/c14-11-3-2-10(15)7-9(11)1-4-12(18)17-13(8-16)5-6-13/h2-3,7H,1,4-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCWXRJLGJUQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)
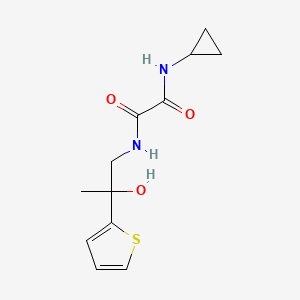
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)



![N-[(3-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740822.png)
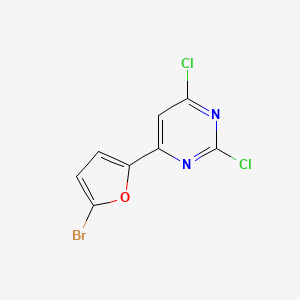
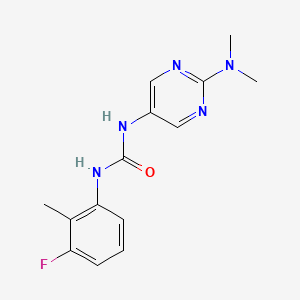
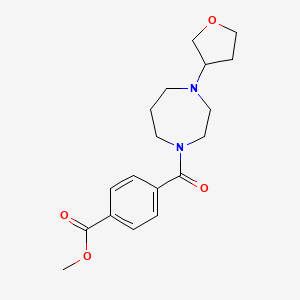
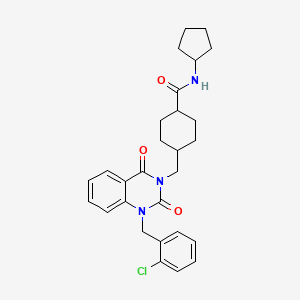
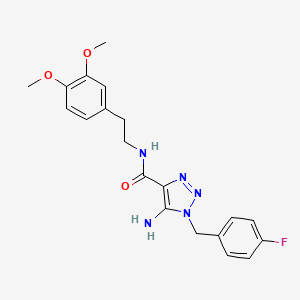
![3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride](/img/structure/B2740833.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2740834.png)